2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chloroacetamide core with a thiophene ring substituted at the nitrogen atom. The presence of the chloro group and the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with a thiophene derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride, 2,5-dimethylthiophene, and N-(2-methoxyethyl)amine. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Formation of new amides or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified thiophene derivatives.
Scientific Research Applications
2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The chloro group and thiophene ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylacetamide: A simpler analogue with similar reactivity but lacking the thiophene ring.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide: A closely related compound with a different substitution pattern on the thiophene ring.
Uniqueness
2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide is unique due to the specific substitution pattern on the thiophene ring and the presence of the methoxyethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-9-6-11(10(2)17-9)8-14(4-5-16-3)12(15)7-13/h6H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYSWBNAGCVDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CN(CCOC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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